molecular formula C13H9BrN4OS B11967947 4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11967947
M. Wt: 349.21 g/mol
InChI Key: PUHRWZOIWFADIG-OVCLIPMQSA-N
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Description

4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a triazole ring, a bromophenyl group, and a furan ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3-bromobenzaldehyde with 4-amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization or filtration.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale crystallization or purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-(3-bromophenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the furan ring, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C13H9BrN4OS

Molecular Weight

349.21 g/mol

IUPAC Name

4-[(E)-(3-bromophenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H9BrN4OS/c14-10-4-1-3-9(7-10)8-15-18-12(16-17-13(18)20)11-5-2-6-19-11/h1-8H,(H,17,20)/b15-8+

InChI Key

PUHRWZOIWFADIG-OVCLIPMQSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=N/N2C(=NNC2=S)C3=CC=CO3

Canonical SMILES

C1=CC(=CC(=C1)Br)C=NN2C(=NNC2=S)C3=CC=CO3

Origin of Product

United States

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